molecular formula C16H22N8O2S B2430725 4-methyl-N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-1,2,3-thiadiazole-5-carboxamide CAS No. 2034222-56-3

4-methyl-N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-1,2,3-thiadiazole-5-carboxamide

Cat. No. B2430725
CAS RN: 2034222-56-3
M. Wt: 390.47
InChI Key: APKSKFYSAISDDZ-UHFFFAOYSA-N
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Description

4-methyl-N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-1,2,3-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C16H22N8O2S and its molecular weight is 390.47. The purity is usually 95%.
BenchChem offers high-quality 4-methyl-N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-1,2,3-thiadiazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-methyl-N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-1,2,3-thiadiazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

Synthesis of Novel Compounds : Research efforts have been directed towards synthesizing novel compounds derived from similar chemical structures, focusing on their potential as anti-inflammatory and analgesic agents. Such studies highlight the synthesis processes and the biological activities of these compounds, indicating their therapeutic potential (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antimicrobial Activities : Investigations into azole derivatives and similar chemical structures have shown antimicrobial properties. These studies provide insights into the synthesis, characterization, and application of these compounds in combating microbial infections (Başoğlu, Yolal, Demirci, Demirbas, Bektaş, & Karaoglu, 2013).

Molecular Interaction and Pharmacological Studies

Molecular Interaction Studies : Research on compounds with similar molecular structures has explored their interaction with biological receptors, providing a foundation for understanding their pharmacological implications. For instance, studies on the antagonist activity at cannabinoid receptors offer insights into the therapeutic potential and receptor-binding characteristics of these compounds (Landsman, Burkey, Consroe, Roeske, & Yamamura, 1997).

properties

IUPAC Name

4-methyl-N-[(4-morpholin-4-yl-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl)methyl]thiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N8O2S/c1-11-13(27-22-21-11)14(25)17-10-12-18-15(23-4-2-3-5-23)20-16(19-12)24-6-8-26-9-7-24/h2-10H2,1H3,(H,17,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APKSKFYSAISDDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NCC2=NC(=NC(=N2)N3CCOCC3)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N8O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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